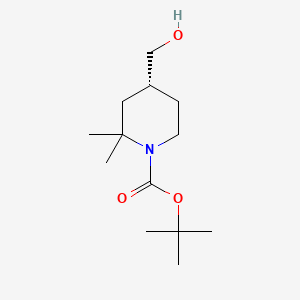![molecular formula C7H5NO3 B13914283 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one typically involves multi-step reactions. One common method includes the reaction of acrylamides with 4-hydroxy-2-alkynoates through a four-step tandem reaction . This reaction sequence involves C–H activation, Lossen rearrangement, and annulation to form the desired furo[3,4-C]pyridine-1,4-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[3,4-C]pyridine-1,4-diones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted furo[3,4-C]pyridine derivatives, which can have different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a fused ring system, and they are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is unique due to its specific ring fusion and the presence of a hydroxy group at the 4-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
1,5-dihydrofuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C7H5NO3/c9-6-5-4(1-2-8-6)3-11-7(5)10/h1-2H,3H2,(H,8,9) |
InChI-Schlüssel |
BEWOUWACSFNWHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)NC=C2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



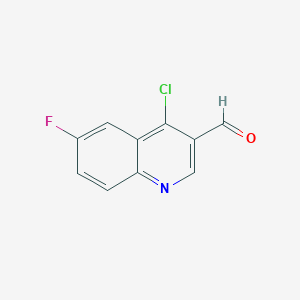
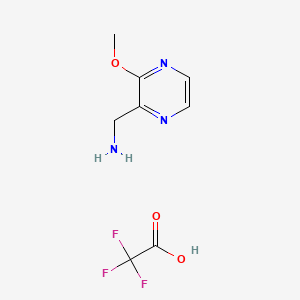
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)

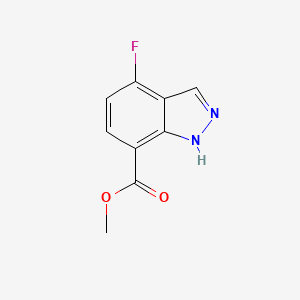
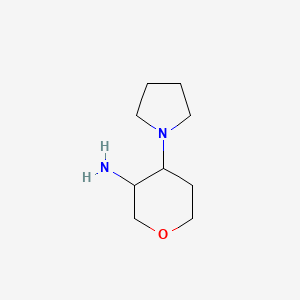
![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
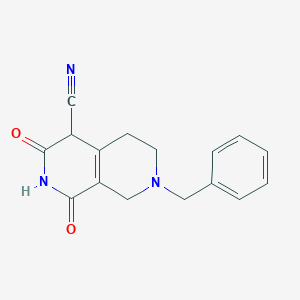
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
